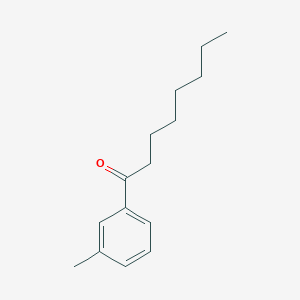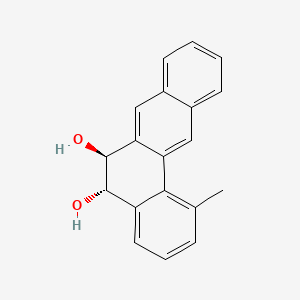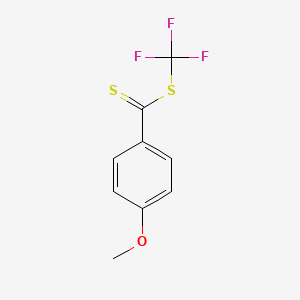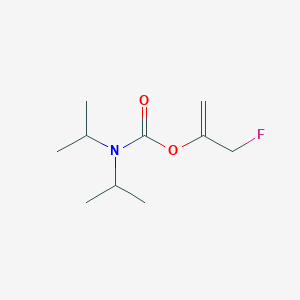
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene is an organic compound with the molecular formula C14H26Si2. It is characterized by the presence of two trimethylsilyl groups attached to a benzene ring, along with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Removal of trimethylsilyl groups, yielding the parent benzene derivative.
Substitution: Introduction of various functional groups in place of trimethylsilyl groups.
科学的研究の応用
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Employed in the study of biological systems where silyl groups are used to protect sensitive functional groups during chemical reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of trimethylsilyl groups. These groups can act as protecting groups, allowing selective reactions to occur at other positions on the benzene ring. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups at the 1 and 4 positions.
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl groups present in 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains hydroxyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and trimethylsilyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
特性
| 101300-66-7 | |
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC名 |
(4,5-dimethyl-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26Si2/c1-11-9-13(15(3,4)5)14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
InChIキー |
NRKMLFFRZDLOTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)







